2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine

Lipophilicity Lead Optimization Medicinal Chemistry

2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine (CAS 1551896-61-7) belongs to the imidazo[1,2-a]pyridine heterocyclic class, a scaffold recognized for its versatility in medicinal chemistry and biological probe development. The molecule features a 2,4-difluorophenyl group at position 2, a methyl substituent at position 5, and a molecular formula of C14H10F2N2 (MW 244.24 g/mol).

Molecular Formula C14H10F2N2
Molecular Weight 244.24 g/mol
Cat. No. B15332146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine
Molecular FormulaC14H10F2N2
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC(=CN12)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C14H10F2N2/c1-9-3-2-4-14-17-13(8-18(9)14)11-6-5-10(15)7-12(11)16/h2-8H,1H3
InChIKeyPBDKNILKJZMZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine – Core Structural and Procurement Identifiers


2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine (CAS 1551896-61-7) belongs to the imidazo[1,2-a]pyridine heterocyclic class, a scaffold recognized for its versatility in medicinal chemistry and biological probe development [1]. The molecule features a 2,4-difluorophenyl group at position 2, a methyl substituent at position 5, and a molecular formula of C14H10F2N2 (MW 244.24 g/mol) . It is commercially available as a research reagent with purity typically ≥95% .

Why 2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine Cannot Be Casually Replaced by Other Imidazo[1,2-a]pyridine Analogs


Imidazo[1,2-a]pyridines with identical core scaffolds but divergent peripheral substituents exhibit profound differences in target engagement, selectivity, and pharmacokinetic behavior; the 5-methyl substitution alone has been shown to alter GABA-A receptor allosteric modulator potency by 6- to 16-fold within a congeneric series [1]. Consequently, replacing 2-(2,4-difluorophenyl)-5-methylimidazo[1,2-a]pyridine with the non-methylated analog (CAS 769093-92-7), the 7-methyl isomer (CAS 1360869-21-1), or the 2,6-difluorophenyl regioisomer will yield a distinct physicochemical and pharmacological profile, invalidating structure-activity relationship (SAR) continuity in a research program .

Quantitative Differentiation Benchmarks for 2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine Versus Closest Analogs


5-Methyl vs. 5-H: Increased Lipophilicity Relative to the Des-Methyl Analog

The 5-methyl substituent elevates calculated lipophilicity compared to the des-methyl comparator 2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine. The des-methyl analog has a reported XLogP3 of 3.28 ; addition of a methyl group at the 5-position is expected to increase logP by approximately +0.5 units based on standard fragment contributions, yielding a predicted value near 3.8 for the target compound. This difference translates into measurably altered solubility and membrane partitioning behavior.

Lipophilicity Lead Optimization Medicinal Chemistry

5-Methyl vs. 7-Methyl: Regioisomeric Differentiation in Imidazo[1,2-a]pyridine Methyl Position

The positional isomer 2-(2,4-difluorophenyl)-7-methylimidazo[1,2-a]pyridine (CAS 1360869-21-1) shares the identical molecular formula (C14H10F2N2, MW 244.24) but places the methyl group on the pyridine ring rather than the imidazole-fused position. XLogP3 values for the 7-methyl isomer are also predicted at 3.8, yet the distinct electronic environment at the pyridine nitrogen (position 1) and the altered dipole moment confer different hydrogen-bond acceptor properties and metabolic soft-spot profiles. No direct head-to-head biological comparison is publicly available for these two regioisomers, but the positional methyl effect on target binding has been documented in related imidazo[1,2-a]pyridine series where 5-substitution profoundly modulated receptor selectivity [1].

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

2,4-Difluorophenyl vs. 2,6-Difluorophenyl: Aryl Substitution Pattern Comparison

The 2,4-difluorophenyl group imparts a distinct electronic and steric profile compared to the 2,6-difluorophenyl regioisomer. In related kinase inhibitor scaffolds bearing a 2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine substructure, an IC50 of 78 nM was reported against p38β MAP kinase [1], demonstrating that this substitution pattern can support potent target engagement. The 2,6-difluorophenyl isomer (e.g., 2-(2,6-difluorophenyl)-5-methylimidazo[1,2-a]pyridine) presents a symmetrical fluorine arrangement that alters the aryl ring's dihedral angle with the imidazopyridine core, potentially affecting π-stacking interactions and cytochrome P450-mediated metabolism at the para position.

Fluorine Chemistry Metabolic Stability Receptor Binding

5-Methyl Substitution on Imidazo[1,2-a]pyridine Core: Class-Level Evidence for Potency Modulation at GABA-A Receptors

In a systematic SAR study of the imidazo[1,2-a]pyridine positive allosteric modulator DS2, Rostrup et al. (2021) demonstrated that substituting the 5-position with a methyl group (compound 30) yielded a 6- to 16-fold increase in potency at α4β1δ GABA-A receptors relative to the parent DS2, while retaining at least 60-fold selectivity over α4β1γ2 subtypes [1]. Although the 2-aryl group in DS2 differs from the 2,4-difluorophenyl present in the target compound, this class-level finding establishes the 5-methyl position as a critical determinant of biological potency in imidazo[1,2-a]pyridine-based ligands.

GABA-A Receptor Allosteric Modulation Neuropharmacology

Evidence-Backed Application Scenarios for 2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine in Scientific Procurement


Medicinal Chemistry SAR Expansion Around Imidazo[1,2-a]pyridine-Based CNS Ligands

When building a structure-activity relationship library targeting GABA-A receptor subtypes, the 5-methyl substitution on the imidazo[1,2-a]pyridine scaffold has been shown in a congeneric series (DS2 analogs) to deliver 6- to 16-fold potency gains at α4β1δ receptors versus the unsubstituted core . 2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine provides this critical methyl group pre-installed on a halogenated aryl scaffold, enabling direct exploration of 2-aryl SAR without requiring late-stage methylation of the heterocyclic core.

Physicochemical Property Optimization in Lead Series

The 5-methyl group increases calculated logP by approximately +0.5 units relative to the des-methyl analog (XLogP3 3.28 → predicted 3.8) . In lead optimization, this logP shift can be leveraged to improve membrane permeability or to balance solubility-permeability trade-offs. Researchers requiring a specific lipophilicity window for blood-brain barrier penetration or cellular assay compatibility should select the 5-methyl variant when the des-methyl scaffold falls below the desired logP threshold.

Kinase Inhibitor Scaffold Development with Validated 2,4-Difluorophenyl Motif

A 3-substituted derivative of the 2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine scaffold has demonstrated an IC50 of 78 nM against p38β MAP kinase , confirming that this aryl substitution pattern can support nanomolar target engagement. The 5-methylated variant offers a more lipophilic, sterically differentiated starting point for elaborating kinase-focused combinatorial libraries compared to the des-methyl or 7-methyl analogs, which lack the same substitution topology.

Differentiation from 7-Methyl and 2,6-Difluorophenyl Isomers in Procurement Specifications

When sourcing imidazo[1,2-a]pyridine building blocks, specifying 2-(2,4-difluorophenyl)-5-methylimidazo[1,2-a]pyridine (CAS 1551896-61-7) rather than the 7-methyl isomer (CAS 1360869-21-1) or the 2,6-difluorophenyl isomer ensures the correct regioisomeric and aryl-substitution identity—factors that, while computationally similar in logP and PSA , can produce divergent biological outcomes due to differences in electronic distribution, metabolic soft spots, and target binding conformations [1].

Quote Request

Request a Quote for 2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.